2,3-Difluoro-6-nitroanisole

Medicinal Chemistry Organic Synthesis Regioselectivity

2,3-Difluoro-6-nitroanisole (CAS 66684-60-4; 1,2-difluoro-3-methoxy-4-nitrobenzene; C₇H₅F₂NO₃; MW 189.12 g/mol) is a fluorinated aromatic ether characterized by two ortho-related fluorine atoms, a para-nitro group, and a methoxy substituent. This dense functionalization pattern—specifically the contiguous 2,3-difluoro motif—positions it as a versatile synthetic intermediate in medicinal and agricultural chemistry.

Molecular Formula C7H5F2NO3
Molecular Weight 189.12 g/mol
CAS No. 66684-60-4
Cat. No. B1585949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-6-nitroanisole
CAS66684-60-4
Molecular FormulaC7H5F2NO3
Molecular Weight189.12 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1F)F)[N+](=O)[O-]
InChIInChI=1S/C7H5F2NO3/c1-13-7-5(10(11)12)3-2-4(8)6(7)9/h2-3H,1H3
InChIKeyBCWRUHXLSHZAEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Difluoro-6-nitroanisole (CAS 66684-60-4): Overview of a Specialized Fluorinated Aromatic Intermediate for Pharmaceutical and Agrochemical Synthesis


2,3-Difluoro-6-nitroanisole (CAS 66684-60-4; 1,2-difluoro-3-methoxy-4-nitrobenzene; C₇H₅F₂NO₃; MW 189.12 g/mol) is a fluorinated aromatic ether characterized by two ortho-related fluorine atoms, a para-nitro group, and a methoxy substituent. This dense functionalization pattern—specifically the contiguous 2,3-difluoro motif—positions it as a versatile synthetic intermediate in medicinal and agricultural chemistry . Commercial suppliers offer this compound as a pale yellow liquid with typical purities of ≥95% to 98% for research and development applications [1].

Why 2,3-Difluoro-6-nitroanisole Cannot Be Replaced by Alternative Fluoronitroanisole Isomers or Non-Fluorinated Analogs


The substitution pattern of 2,3-Difluoro-6-nitroanisole is highly specific: two ortho-fluorine atoms (positions 2 and 3) and a nitro group para to the methoxy moiety (position 6). This arrangement cannot be replicated by common alternatives such as 3-fluoro-4-nitroanisole (CAS 446-38-8) or 2-fluoro-5-nitroanisole (CAS 454-16-0), which possess only a single fluorine atom and distinct regioisomeric patterns [1]. In advanced pharmaceutical intermediate synthesis, the exact placement of fluorine and nitro groups directly dictates the regioselectivity of subsequent nucleophilic aromatic substitution (SNAr) reactions and the ultimate structure of the target active pharmaceutical ingredient (API) or agrochemical [2].

Quantitative Evidence for Differentiating 2,3-Difluoro-6-nitroanisole from Generic Analogs


Regiochemical Specificity: Differentiating 2,3-Difluoro-6-nitroanisole from Isomeric Fluoronitroanisoles via CAS Registry

The structural identity of 2,3-Difluoro-6-nitroanisole is unequivocally defined by its CAS registry number 66684-60-4. This distinguishes it from all other fluoronitroanisole isomers, which possess different substitution patterns and correspondingly distinct CAS numbers, such as 2-Fluoro-4-nitroanisole (CAS 455-93-6), 3-Fluoro-4-nitroanisole (CAS 446-38-8), and 4-Fluoro-2-nitroanisole (CAS 445-83-0) [1][2]. This classification is essential because, in patent-protected synthetic routes, the use of a specific regioisomer is mandatory to achieve the correct stereoelectronic environment required for subsequent transformations.

Medicinal Chemistry Organic Synthesis Regioselectivity

Physicochemical Property Differentiation: Boiling Point and Density as Quality Control Benchmarks

Quantifiable physical constants provide immediate differentiation and serve as critical quality control (QC) parameters. 2,3-Difluoro-6-nitroanisole is reported with a density of 1.414 g/cm³ and a boiling point of 78 °C (at 20 mmHg) [1]. In contrast, the structural isomer 3-fluoro-4-nitroanisole is a solid with a melting point of 57.3 °C and a predicted boiling point of 264.5 °C (at 760 mmHg) . Similarly, 4-fluoro-2-nitroanisole is a solid with a melting point of 62-64 °C [2]. These stark differences in physical state and thermal properties enable rapid verification of material identity and purity upon receipt, mitigating the risk of cross-contamination or mislabeling in inventory.

Analytical Chemistry Quality Control Process Chemistry

Synthetic Utility: Documented Yield in High-Volume Synthesis of a Key Intermediate

The robust synthesis of 2,3-Difluoro-6-nitroanisole is well-established via methylation of 2,3-difluoro-6-nitrophenol (CAS 82419-26-9) using methyl iodide and potassium carbonate in DMF. A documented laboratory-scale procedure reliably achieves a 91% isolated yield (14.7 g yellow oil from 15.01 g phenol) . This high-yielding transformation confirms the compound's accessibility at scale and provides a validated reference point for process chemists. While alternative catalytic methods have been reported for similar difluoro-nitro substrates, this specific SN2 methylation remains a benchmark for consistency and purity.

Process Research Chemical Development Fluorine Chemistry

Application-Specific Necessity: A Mandated Intermediate in the Synthesis of Fluorinated Quinolone Antibacterials

The primary application that mandates the use of 2,3-difluoro-6-substituted aromatics, including this anisole derivative, is the construction of fluorinated quinolone antibacterials. Specifically, the closely related precursor 2,3-Difluoro-6-nitrophenol is a documented key intermediate in the synthesis of 2-methyl-6,7-difluoro-8-oxyquinoline, a structural motif common to the fluoroquinolone class . Furthermore, 2,3-Difluoro-6-nitroanisole itself is explicitly listed as a synthetic intermediate in SmithKline Beecham Corporation's patent WO2009/020990 A1, which pertains to novel antibacterial compounds . This patent citation directly links the compound's specific regiochemistry to the development of patented anti-infective agents.

Medicinal Chemistry Anti-infectives Fluoroquinolones

Application Scenarios Where 2,3-Difluoro-6-nitroanisole (CAS 66684-60-4) Provides Definitive Value


Pharmaceutical R&D: Synthesis of Next-Generation Fluorinated Quinolone Antibiotics

Procure 2,3-Difluoro-6-nitroanisole as a key building block for novel antibacterial programs, particularly those focusing on fluorinated quinolones. As evidenced by its direct citation in SmithKline Beecham's patent WO2009/020990 A1 and the use of its phenolic precursor in 2-methyl-6,7-difluoro-8-oxyquinoline synthesis, the compound's 2,3-difluoro-6-nitro substitution pattern is essential for constructing the pharmacophore of next-generation anti-infectives. Using isomeric alternatives with different substitution patterns will lead to divergent synthetic pathways and off-target chemical entities, jeopardizing the integrity of medicinal chemistry campaigns .

Process Chemistry: High-Throughput Synthesis and Scale-Up Validation

Leverage the established 91% yield of the methylation step from 2,3-difluoro-6-nitrophenol to streamline process development. The compound's liquid physical state (bp 78 °C/20 mmHg) simplifies handling and purification relative to solid isomeric byproducts. This reduces solvent usage and purification costs in large-scale preparations, making it a more efficient choice for gram-to-kilogram synthesis of complex fluorinated intermediates .

Analytical Quality Control: Identity and Purity Verification

Utilize the compound's distinct physicochemical signature—density of 1.414 g/cm³ and boiling point of 78 °C at reduced pressure—as rapid quality control (QC) benchmarks. These parameters offer a straightforward method to confirm the identity of incoming material and differentiate it from closely related isomers like 3-fluoro-4-nitroanisole (mp 57.3 °C). This reduces the risk of costly synthetic failures caused by mislabeled or cross-contaminated inventory [1].

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